molecular formula C13H10ClFN4S2 B15019281 2-Amino-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile

2-Amino-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile

Cat. No.: B15019281
M. Wt: 340.8 g/mol
InChI Key: UDTZKHUYJYMNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, chloro, fluorobenzyl, and methylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with a thiol compound to form the corresponding sulfide. This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-pyrimidinecarbonitrile
  • 2-Amino-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(ethylsulfanyl)-5-pyrimidinecarbonitrile
  • 2-Amino-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(propylsulfanyl)-5-pyrimidinecarbonitrile

Uniqueness

The uniqueness of 2-Amino-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H10ClFN4S2

Molecular Weight

340.8 g/mol

IUPAC Name

2-amino-4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C13H10ClFN4S2/c1-20-11-7(5-16)12(19-13(17)18-11)21-6-8-9(14)3-2-4-10(8)15/h2-4H,6H2,1H3,(H2,17,18,19)

InChI Key

UDTZKHUYJYMNBP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NC(=N1)N)SCC2=C(C=CC=C2Cl)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.